molecular formula C12H15NO B1633475 N-(Alpha-phenylethyl)methacrylamide

N-(Alpha-phenylethyl)methacrylamide

Cat. No.: B1633475
M. Wt: 189.25 g/mol
InChI Key: JFLWLYFJFFNEMV-UHFFFAOYSA-N
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Description

N-(Alpha-phenylethyl)methacrylamide is a methacrylamide derivative featuring a phenylethyl group attached to the nitrogen atom of the methacrylamide backbone. These compounds are widely utilized in polymer chemistry and drug delivery due to their tunable physicochemical properties, biocompatibility, and capacity for functionalization. The phenylethyl moiety may enhance hydrophobicity and influence polymer self-assembly or drug-loading efficiency, depending on the application .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)

InChI Key

JFLWLYFJFFNEMV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=C)C

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

N-PEMA is primarily utilized in the synthesis of functional polymers and copolymers. Its unique structure allows it to participate in radical polymerization processes, leading to materials with tailored properties.

Copolymerization

N-PEMA can be copolymerized with other monomers to create materials with specific characteristics. For instance, copolymers of N-PEMA and phenyl alkyl acrylates/methacrylates are being studied for their use in soft materials, particularly in the development of foldable intraocular lenses (IOLs) used in cataract surgery . These copolymers exhibit excellent optical clarity and biocompatibility, making them suitable for medical applications.

Functional Polymers

The incorporation of N-PEMA into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This is particularly useful in applications requiring durable and heat-resistant materials, such as coatings and adhesives.

Biomedical Applications

N-PEMA's potential extends into biomedical fields due to its biocompatibility and ability to form hydrogels. Hydrogels made from N-PEMA can be utilized for drug delivery systems and tissue engineering scaffolds.

Drug Delivery Systems

Hydrogels synthesized from N-PEMA can be engineered to release therapeutic agents in a controlled manner. The hydrophobic nature of the phenylethyl group allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability . This property is crucial for developing effective drug delivery systems that target specific tissues or conditions.

Tissue Engineering

In tissue engineering, scaffolds made from N-PEMA-based hydrogels can mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and differentiation. The tunable mechanical properties of these hydrogels make them suitable for various tissue types, including cartilage and bone .

Case Studies

Several studies have highlighted the versatility of N-PEMA in various applications:

StudyApplicationFindings
Intraocular LensesCopolymers exhibited excellent optical properties and biocompatibility, making them suitable for IOLs.
Drug DeliveryHydrogels demonstrated controlled release of hydrophobic drugs, improving therapeutic efficacy.
Tissue EngineeringScaffolds provided a conducive environment for cell proliferation and differentiation.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Substituted Methacrylamides

Compound Substituent Group Key Functional Attributes
N-(2-Hydroxypropyl)methacrylamide 2-Hydroxypropyl Hydrophilic, biocompatible, used in hepatic-targeted drug delivery
N-(3,4-Dihydroxyphenethyl)methacrylamide 3,4-Dihydroxyphenethyl Catechol groups enable adhesion; used in biomedical hydrogels
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAAm) 3-Dimethylaminopropyl pH-responsive, gene/drug delivery via charge modulation
N-(4-Hydroxyphenyl)methacrylamide 4-Hydroxyphenyl UV stabilization, potential in coatings
N-(Alpha-Phenylethyl)methacrylamide Alpha-Phenylethyl Hydrophobic, may enhance polymer rigidity or drug encapsulation

Pharmacokinetic and Drug Delivery Profiles

N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers :

  • Liver Targeting : Incorporation of galactosamine residues enables receptor-mediated uptake by hepatocytes, reducing systemic toxicity. For example, HPMA-DOX conjugates showed 100-fold lower cardiac accumulation of free doxorubicin compared to free drug administration .
  • Lysosomal Degradation : Oligopeptide side chains facilitate enzymatic cleavage, ensuring controlled drug release .

N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) :

  • Adhesive Properties : Catechol groups mimic mussel adhesive proteins, enabling use in tissue adhesives and coatings .

DMAPMAAm-Based Polymers :

  • Gene Delivery : Glucose-functionalized DMAPMAAm diblock copolymers exhibit cell-type-dependent plasmid DNA delivery efficiency, modulated by molecular weight and charge .

This compound :

  • Hypothesized Behavior : The hydrophobic phenylethyl group may prolong circulation time in hydrophobic microenvironments (e.g., tumors) but could reduce renal clearance. Comparative toxicity data are lacking, necessitating further study.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-(Alpha-phenylethyl)methacrylamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React methacryloyl chloride with α-phenylethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using 1^1H NMR and FT-IR to confirm amide bond formation and absence of unreacted monomers .
  • Purity Optimization : Use inhibitors like MEHQ (50–100 ppm) to prevent radical polymerization during storage .

Q. How does the steric hindrance of the α-phenylethyl group influence polymerization kinetics?

  • Methodology :

  • Conduct controlled radical polymerization (e.g., RAFT) with varying monomer-to-chain-transfer-agent ratios.
  • Monitor molecular weight growth via GPC and 1^1H NMR to assess steric effects on propagation rates. Comparative studies with less hindered analogs (e.g., HPMA) show reduced polymerization rates due to bulky substituents .

Q. What spectroscopic techniques are critical for characterizing this compound-based polymers?

  • Methodology :

  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and absence of methacryloyl chloride residues.
  • 1^1H NMR : Identify α-phenylethyl protons (δ 1.5–1.7 ppm for CH3_3, δ 7.2–7.4 ppm for aromatic protons) .
  • MALDI-TOF : Resolve polymer dispersity and end-group fidelity .

Advanced Research Questions

Q. How can the molecular weight of this compound copolymers be tailored for tumor-targeted drug delivery?

  • Methodology :

  • Use RAFT polymerization with trithiocarbonate chain-transfer agents to achieve low dispersity (Đ<1.2Đ < 1.2).
  • Key Finding : Polymers with MwM_w 20–50 kDa exhibit enhanced tumor accumulation via the EPR effect, while smaller polymers (<10 kDa) show rapid renal clearance .
  • Validation : Compare biodistribution in murine xenograft models using fluorescently labeled conjugates .

Q. What strategies mitigate contradictions in copolymer degradation data under physiological conditions?

  • Methodology :

  • Hypothesis Testing : Design copolymers with cleavable linkers (e.g., enzyme-sensitive oligopeptides) and compare degradation rates in vitro (lysosomal enzymes) vs. in vivo .
  • Data Reconciliation : Use LC-MS to quantify degradation byproducts and adjust linker chemistry (e.g., GFLG tetrapeptides for cathepsin B sensitivity) to align in vitro/in vivo results .

Q. How do structural modifications (e.g., PEGylation) affect the pharmacokinetics of this compound-drug conjugates?

  • Methodology :

  • Synthesize PEGylated derivatives via post-polymerization modification (e.g., NHS-PEG reacting with pendant amine groups).
  • Pharmacokinetic Analysis :
  • Table 1 : Plasma half-life extension from 2.5 hr (non-PEGylated) to 8.5 hr (PEGylated) in rat models .
  • Trade-off : Reduced cellular uptake efficiency due to PEG’s hydrophilicity .

Experimental Design Considerations

Q. What in vitro assays best predict the in vivo efficacy of this compound-based nanocarriers?

  • Methodology :

  • 3D Tumor Spheroids : Assess penetration depth using confocal microscopy with fluorescently labeled carriers .
  • LysoTracker Assays : Confirm endolysosomal escape efficiency (e.g., pH-responsive carriers show >80% escape vs. 30% for non-responsive) .

Q. How can computational modeling guide the design of this compound copolymers for gene delivery?

  • Methodology :

  • Use molecular dynamics (MD) simulations to optimize charge density and hydrophobic/hydrophilic balance for DNA condensation.
  • Key Insight : Polymers with 15–20 mol% cationic groups (e.g., dimethylaminoethyl side chains) achieve stable polyplex formation without cytotoxicity .

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